molecular formula C10H8N2 B14750038 4h-Imidazo[4,5,1-ij]quinoline CAS No. 209-28-9

4h-Imidazo[4,5,1-ij]quinoline

Cat. No.: B14750038
CAS No.: 209-28-9
M. Wt: 156.18 g/mol
InChI Key: OWNGSVVFNBFQIH-UHFFFAOYSA-N
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Description

4H-Imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The imidazoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules, including antitumor agents, antimicrobial agents, and receptor ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method uses iodine as a mediator and results in moderate to good yields . Another approach involves the oxidative C–H amination reactions catalyzed by copper, which also leads to the formation of imidazoquinolines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the metal-free decarboxylative cyclization due to its environmental friendliness and use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4H-Imidazo[4,5,1-ij]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline involves its interaction with various molecular targets. For instance, certain derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . Other derivatives may target different pathways, depending on their specific functional groups .

Comparison with Similar Compounds

Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active molecules .

Properties

CAS No.

209-28-9

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene

InChI

InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2

InChI Key

OWNGSVVFNBFQIH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3N1C=NC3=CC=C2

Origin of Product

United States

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